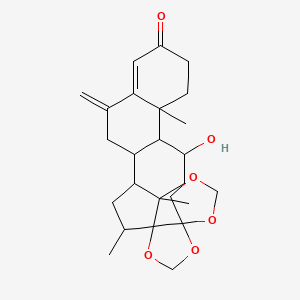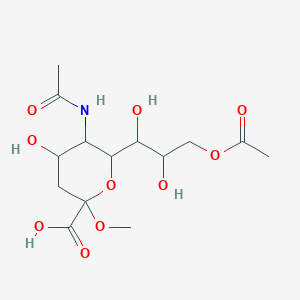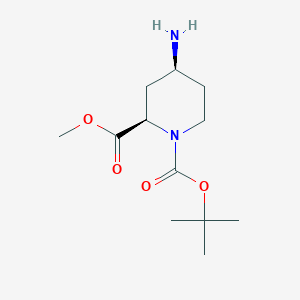
1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-4-aminopipéridine-1,2-dicarboxylate de 1-(tert-butyle) 2-méthyle est un composé organique synthétique avec une structure complexe. Il est connu pour ses applications dans divers domaines de la recherche scientifique, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
La synthèse du (2R,4S)-4-aminopipéridine-1,2-dicarboxylate de 1-(tert-butyle) 2-méthyle implique plusieurs étapes, commençant généralement par la préparation du cycle pipéridine. Les groupes tert-butyle et méthyle sont introduits par des réactions spécifiques, impliquant souvent des esters tert-butyle et des agents méthylant. Les conditions de réaction nécessitent généralement des températures contrôlées et l’utilisation de catalyseurs pour assurer la stéréochimie désirée. Les méthodes de production industrielle peuvent utiliser des systèmes de micro-réacteurs à flux pour une synthèse efficace et durable .
Analyse Des Réactions Chimiques
(2R,4S)-4-aminopipéridine-1,2-dicarboxylate de 1-(tert-butyle) 2-méthyle subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où le groupe amino peut être remplacé par d’autres nucléophiles dans des conditions appropriées. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants tels que le dichlorométhane, des catalyseurs tels que le palladium sur carbone, ainsi que des réglages de température et de pression spécifiques. .
Applications de recherche scientifique
(2R,4S)-4-aminopipéridine-1,2-dicarboxylate de 1-(tert-butyle) 2-méthyle a un large éventail d’applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules plus complexes et comme bloc de construction en synthèse organique.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec diverses biomolécules.
Médecine : La recherche explore ses applications thérapeutiques potentielles, notamment son rôle dans le développement de médicaments et en tant que précurseur de composés pharmaceutiques.
Industrie : Il est utilisé dans la production de produits chimiques fins et comme réactif dans divers procédés industriels
Applications De Recherche Scientifique
1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Mécanisme D'action
Le mécanisme d’action du (2R,4S)-4-aminopipéridine-1,2-dicarboxylate de 1-(tert-butyle) 2-méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes fonctionnels du composé lui permettent de se lier aux enzymes ou aux récepteurs, modulant leur activité. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié .
Comparaison Avec Des Composés Similaires
(2R,4S)-4-aminopipéridine-1,2-dicarboxylate de 1-(tert-butyle) 2-méthyle peut être comparé à d’autres composés similaires, tels que :
(2R,4S)-4-aminopyrrolidine-2-carboxylate de méthyle : Structure similaire, mais avec des groupes fonctionnels différents.
Acide (2R,4S)-2-méthyl-1,4-pipéridinedicarboxylique tert-butyle : Partage le cycle pipéridine, mais diffère dans le positionnement des groupes fonctionnels.
Ester méthylique de la trans-4-amino-D-proline : Un autre composé apparenté avec une stéréochimie et des groupes fonctionnels distincts
Propriétés
Formule moléculaire |
C12H22N2O4 |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 |
Clé InChI |
PVCVXOYIRODFJD-DTWKUNHWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)

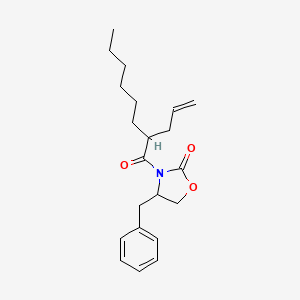

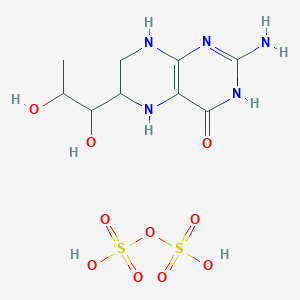
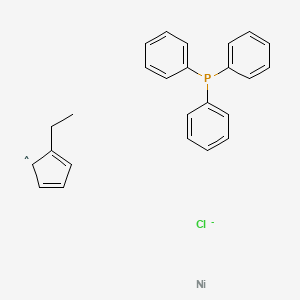
![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)

![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)
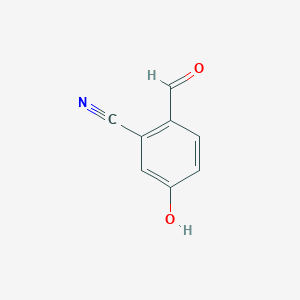
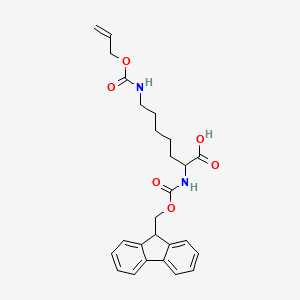
![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
